2-Furancarboxaldehyde, 5-(methylthio)-

CAS No.: 932-94-5

Cat. No.: VC8009866

Molecular Formula: C6H6O2S

Molecular Weight: 142.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932-94-5 |

|---|---|

| Molecular Formula | C6H6O2S |

| Molecular Weight | 142.18 g/mol |

| IUPAC Name | 5-methylsulfanylfuran-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H6O2S/c1-9-6-3-2-5(4-7)8-6/h2-4H,1H3 |

| Standard InChI Key | KDICZNRVQKKLFT-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(O1)C=O |

| Canonical SMILES | CSC1=CC=C(O1)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

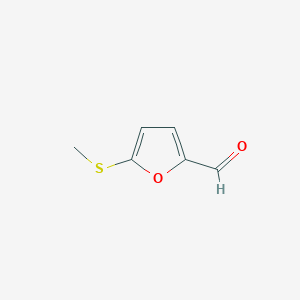

The compound’s structure consists of a furan ring—a five-membered aromatic heterocycle containing one oxygen atom—with two substituents:

-

Aldehyde group (-CHO) at the 2-position, conferring electrophilic reactivity.

-

Methylthio group (-SCH₃) at the 5-position, enhancing nucleophilic substitution potential .

The planar furan ring facilitates π-π interactions, while the electron-withdrawing aldehyde and electron-donating methylthio group create a polarized electronic environment.

Spectroscopic and Physical Properties

The absence of comprehensive thermodynamic data underscores the need for further experimental characterization.

Synthesis and Production

Laboratory-Scale Synthesis

While detailed protocols are scarce, plausible routes include:

-

Thiolation of 2-Furancarboxaldehyde: Reacting 2-furancarboxaldehyde with methylthiolating agents (e.g., methyl disulfide) under acidic conditions.

-

Cross-Coupling Reactions: Palladium-catalyzed coupling between 5-bromo-2-furancarboxaldehyde and methanethiol .

Challenges include controlling regioselectivity and minimizing polymerization of the aldehyde group.

Industrial Feasibility

Chemical Reactivity and Functionalization

Aldehyde Group Transformations

-

Oxidation: Forms 5-(methylthio)-2-furancarboxylic acid using KMnO₄ or CrO₃.

-

Reduction: Converts to 5-(methylthio)-2-furanmethanol via NaBH₄ or LiAlH₄.

Methylthio Group Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume